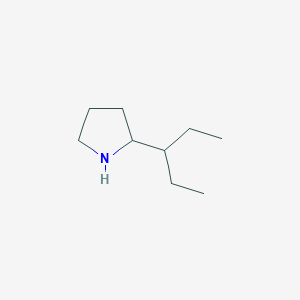![molecular formula C16H37N5O2 B13605487 3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Step 1: Reaction of 2-ethoxypropan-1-amine with 4-(2-chloroethyl)piperazine in the presence of a base to obtain an intermediate product.
Step 2: Reaction of the intermediate product with 3-amino-2-ethoxypropylamine in the presence of a base to obtain the protected final product.
Step 3: Removal of the protecting group from the amine group of the protected final product using a suitable reagent to obtain the desired compound.
Analyse Chemischer Reaktionen
3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine can undergo various chemical reactions :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine involves its interaction with specific molecular targets . It can bind to enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other piperazine derivatives and ethoxypropylamines . Compared to these compounds, 3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine is unique due to its specific structure, which allows for distinct interactions and applications in research.
Eigenschaften
Molekularformel |
C16H37N5O2 |
|---|---|
Molekulargewicht |
331.50 g/mol |
IUPAC-Name |
N'-[2-[4-(3-amino-2-ethoxypropyl)piperazin-1-yl]ethyl]-2-ethoxypropane-1,3-diamine |
InChI |
InChI=1S/C16H37N5O2/c1-3-22-15(11-17)13-19-5-6-20-7-9-21(10-8-20)14-16(12-18)23-4-2/h15-16,19H,3-14,17-18H2,1-2H3 |
InChI-Schlüssel |
VLHHWFGIEQHNGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN)CNCCN1CCN(CC1)CC(CN)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















